Metabolic Stability Superiority of the 1,2,4-Oxadiazole Bridge Over Ester-Containing Pyrazoles
The 1,2,4‑oxadiazole ring provides a hydrolytically inert replacement for the labile ester group found in earlier pyrazole‑based SOCE modulators [1]. In mouse liver S9 fraction (1 h incubation), the oxadiazole‑containing prototypes retained >99 % residual substrate, whereas the ester‑containing comparator Pyr3 exhibited only 43 % and the clinical candidate CIC‑37 retained 74 % [1]. The target compound, which incorporates this same 1,2,4‑oxadiazole bridge, is therefore predicted to share the enhanced metabolic stability that distinguishes the class from ester‑based analogs.
| Evidence Dimension | Residual substrate after 1 h in mouse liver S9 fraction (MLS9) |
|---|---|
| Target Compound Data | Predicted >99% (class benchmark based on 22, 27, 32, 42 in the series) [1] |
| Comparator Or Baseline | Pyr3 (ester‑containing pyrazole): 43%; CIC‑37 (amide‑containing): 74% [1] |
| Quantified Difference | ≥56% absolute improvement vs Pyr3; ≥25% improvement vs CIC‑37 |
| Conditions | Mouse liver S9 metabolic stability assay; 1 h incubation; 10 μM compound [1] |
Why This Matters
For procurement purposes, the 1,2,4-oxadiazole linkage predicts a dramatically lower risk of metabolic clearance, making this compound a more reliable chemical probe for in-vitro and cell‑based assays where esterase‑mediated degradation would confound results.
- [1] Aprile, S.; Riva, B.; Bhela, I. P.; Cordero‑Sanchez, C.; Avino, G.; Genazzani, A. A.; Serafini, M.; Pirali, T. 1,2,4‑Oxadiazole‑Bearing Pyrazoles as Metabolically Stable Modulators of Store‑Operated Calcium Entry. ACS Med. Chem. Lett. 2021, 12 (4), 640–646. https://doi.org/10.1021/acsmedchemlett.1c00034. View Source
